molecular formula C3HClF2N2S B6235652 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole CAS No. 2680533-42-8

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole

Cat. No. B6235652
CAS RN: 2680533-42-8
M. Wt: 170.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole (5-Cl-3-DFMT) is an organic compound with a wide range of applications in scientific research. It is a thiadiazole derivative that is used as a reagent in organic synthesis and as a catalyst in various reactions. 5-Cl-3-DFMT has been studied extensively in recent years due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is not yet fully understood. However, it is believed that its thiadiazole moiety is responsible for its biological activity. It is thought to interact with proteins and enzymes, causing them to become more active or inactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been suggested that it may have potential applications in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it has relatively low toxicity, making it safe to use in laboratory settings. However, it has some limitations. It is not soluble in water, and it is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole research. These include investigating its biological activity, developing new methods for synthesizing it, and exploring its potential applications in drug delivery, imaging, and cancer therapy. Additionally, further research could be conducted on its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Synthesis Methods

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole can be synthesized by a variety of methods. The most common is a two-step reaction involving the reaction of 5-chloro-3-fluorobenzaldehyde with 2-amino-1,3,4-thiadiazole followed by a reaction with difluoromethylmagnesium bromide. This method has been reported to be the most efficient and cost-effective method for the synthesis of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole.

Scientific Research Applications

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a catalyst for various reactions, and as a ligand for transition metal complexes. It has also been used as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a drug delivery agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole involves the reaction of 5-chloro-1,2,4-thiadiazole with difluoromethylamine.", "Starting Materials": [ "5-chloro-1,2,4-thiadiazole", "difluoromethylamine" ], "Reaction": [ "To a solution of 5-chloro-1,2,4-thiadiazole in a suitable solvent, add difluoromethylamine dropwise with stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole." ] }

CAS RN

2680533-42-8

Molecular Formula

C3HClF2N2S

Molecular Weight

170.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.